molecular formula C16H25NO4 B6182236 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid CAS No. 2613385-26-3

2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid

Cat. No.: B6182236
CAS No.: 2613385-26-3
M. Wt: 295.37 g/mol
InChI Key: FLBLLLNXJRAYII-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]oct-2-en-3-yl core, a tert-butoxycarbonyl (Boc)-protected amine, and a 2-methylpropanoic acid substituent. Its molecular formula is C₁₇H₂₅NO₄ (calculated based on structural analogs), with the bicyclic framework contributing to conformational rigidity.

Properties

CAS No.

2613385-26-3

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

2-methyl-2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]propanoic acid

InChI

InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-11-6-7-12(17)9-10(8-11)16(4,5)13(18)19/h8,11-12H,6-7,9H2,1-5H3,(H,18,19)

InChI Key

FLBLLLNXJRAYII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(C)(C)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid (CAS: 2613385-26-3) is a bicyclic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H24N2O4
Molar Mass284.35 g/mol
CAS Number2613385-26-3
Synonyms2-{3-amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid

The biological activity of this compound is primarily attributed to its interaction with various amino acid transport systems. Research indicates that compounds with similar structures often act as substrates for system A amino acid transporters, which are crucial for cellular uptake of amino acids in mammalian cells .

Transport Mechanisms

In vitro studies have demonstrated that this compound can enter gliosarcoma cells through these transport systems, suggesting potential applications in targeting tumor cells. The uptake mechanisms are influenced by the stereochemistry of the compound, with specific enantiomers exhibiting varying degrees of efficacy in cellular uptake and retention .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

  • Antitumor Activity : Studies have shown that compounds structurally related to this compound demonstrate significant tumor-targeting properties, particularly in glioma models. The tumor-to-normal brain ratios indicate a high selectivity for tumor cells over normal tissue, which is essential for minimizing side effects during treatment .
  • Amino Acid Transport : The compound's ability to act as a substrate for amino acid transport systems suggests it may play a role in modulating metabolic pathways within cancerous tissues, potentially enhancing therapeutic efficacy when used in conjunction with other treatments .

Case Study 1: Gliosarcoma Model

In a study involving the 9L gliosarcoma rat model, the compound was evaluated for its biodistribution and uptake characteristics. Results indicated that the compound exhibited high uptake in tumor tissues compared to normal brain tissues, with ratios ranging from 20:1 to 115:1 depending on the specific enantiomer used .

Case Study 2: In Vitro Transport Studies

Further investigations into the transport mechanisms revealed that both (S)- and (R)-enantiomers of related compounds were effectively taken up by gliosarcoma cells via system A transporters. Inhibition assays indicated that selective inhibitors significantly reduced uptake, confirming the involvement of these transport systems in mediating cellular entry .

Scientific Research Applications

Drug Development

The compound's structural characteristics suggest potential applications in drug development, particularly as a building block for the synthesis of bioactive molecules. The tert-butoxycarbonyl (Boc) group is commonly used in protecting group strategies during peptide synthesis, facilitating the creation of complex structures that can lead to therapeutic agents.

Peptide Synthesis

In peptide chemistry, the Boc group allows for selective deprotection under mild conditions, making it advantageous for synthesizing peptides containing sensitive functional groups. This compound can serve as an intermediate in synthesizing cyclic peptides or peptidomimetics that exhibit enhanced stability and bioactivity.

Preliminary studies indicate that derivatives of azabicyclic compounds may exhibit various pharmacological activities, including antimicrobial and anticancer properties. The unique bicyclic structure may enhance binding affinity to biological targets, making it a candidate for further investigation in pharmacology.

Case Study 1: Synthesis of Peptidomimetics

Recent research has focused on synthesizing peptidomimetics using 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid as a key intermediate. The study demonstrated that modifying the azabicyclic core can lead to compounds with improved selectivity and potency against specific biological targets, showcasing the compound's versatility in medicinal chemistry.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of various derivatives of azabicyclic compounds, including those derived from the target compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetic Acid

  • Molecular Formula: C₁₄H₂₃NO₄
  • Key Differences: Replaces the 2-methylpropanoic acid with an acetic acid group.
  • Properties : Lower molecular weight (269.34 g/mol) and reduced steric hindrance may increase solubility but decrease lipophilicity compared to the target compound.
  • Applications : Used in peptide synthesis due to its carboxylic acid functionality.

tert-Butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate (CAS 847862-26-4)

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Differences : Lacks the carboxylic acid group; features a carbamate-protected amine.
  • Properties : Higher basicity due to the free amine post-deprotection. Used as a building block in alkaloid synthesis.

4-{3-[(Tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-fluorobenzoic Acid (CAS 2460749-25-9)

  • Molecular Formula : C₁₈H₂₃FN₂O₄
  • Key Differences : Incorporates a fluorine atom and a benzoic acid group, enhancing electronic effects and aromatic interactions.
  • Applications: Potential use in targeted drug delivery due to fluorine’s bioisosteric properties.

(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid

  • Molecular Formula: C₁₄H₂₁NO₄
  • Key Differences : [2.2.2] bicyclic system instead of [3.2.1], altering ring strain and solubility.
  • Properties : Increased ring strain may enhance reactivity in cycloaddition reactions.

Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)

  • Molecular Formula: C₁₆H₂₁NO₂
  • Key Differences : Methyl ester and phenyl substituent instead of carboxylic acid and Boc group.
  • Applications: Known as a cocaine analog; highlights how ester groups improve blood-brain barrier penetration.

Comparative Analysis Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound C₁₇H₂₅NO₄ Boc, 2-methylpropanoic acid ~307.38 Pharmaceutical intermediate
2-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)acetic Acid C₁₄H₂₃NO₄ Boc, acetic acid 269.34 Peptide synthesis
tert-Butyl N-[anti-3-azabicyclo[3.2.1]oct-8-yl]carbamate C₁₂H₂₂N₂O₂ Carbamate 226.32 Alkaloid precursor
4-{3-Boc-3,8-diazabicyclo[3.2.1]oct-8-yl}-2-fluorobenzoic Acid C₁₈H₂₃FN₂O₄ Fluorine, benzoic acid 350.40 Targeted therapeutics
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid C₁₄H₂₁NO₄ Methylene, [2.2.2] bicyclo 267.32 High reactivity in cycloadditions
Troparil C₁₆H₂₁NO₂ Methyl ester, phenyl 259.35 CNS activity (dopamine reuptake inhibitor)

Research Findings and Implications

  • Bioactivity : The target compound’s carboxylic acid group may limit membrane permeability compared to ester analogs like Troparil but offers opportunities for ionic interactions in drug-receptor binding .
  • Synthetic Utility : Boc protection in the target compound and its analogs facilitates selective deprotection during multi-step syntheses, critical for producing chiral intermediates .
  • Safety Profile : Similar bicyclic compounds exhibit hazards such as skin irritation (H315) and respiratory sensitivity (H335), necessitating careful handling .

Preparation Methods

Core Bicyclic Structure Formation

The azabicyclo[3.2.1]oct-2-ene core is typically constructed via cyclization reactions. Patent WO1999029690A1 demonstrates a multi-step approach for analogous 8-azabicyclo[3.2.1]octane derivatives. A ketone precursor, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one, undergoes cyanohydrin formation using sodium cyanide under acidic conditions (HCl, 0°C), yielding 3-cyano-3-hydroxy intermediates. Subsequent dehydration with phosphorus oxychloride generates the α,β-unsaturated nitrile, which is critical for introducing the double bond in the bicyclic system .

Key Reaction Conditions

  • Cyanide Addition : Sodium cyanide (1.5 eq) in HCl/butyl acetate at 0°C for 24 hours.

  • Dehydration : Phosphorus oxychloride in pyridine at -10°C.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced to protect the secondary amine in the azabicyclo core. A method from PubChem CID 18507025 involves treating 8-azabicyclo[3.2.1]octane-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine. This reaction proceeds in tetrahydrofuran (THF) at room temperature, achieving near-quantitative yields. For the target compound, similar conditions can be applied after the bicyclic core is functionalized with the 2-methylpropanoic acid moiety .

Optimization Insight

  • Solvent Choice : THF or dichloromethane (DCM) ensures high solubility of intermediates.

  • Base Selection : Triethylamine (2 eq) effectively scavenges HCl generated during Boc protection .

Functional Group Interconversion

A borane-dimethylsulfide complex (BH3·SMe2) in THF reduces ketones to alcohols, as demonstrated in . For the target compound, this reduction could precede oxidation to the carboxylic acid. Alternatively, nitrile intermediates (from ) are hydrolyzed to carboxylic acids using sulfuric acid or NaOH under reflux.

Hydrolysis Example

  • Nitrile to Acid : 3-cyano-8-azabicyclo[3.2.1]octane derivatives treated with 98% H2SO4 at 100°C for 6 hours yield >90% carboxylic acid .

Purification and Characterization

Flash chromatography (60–120 mesh silica, 0–10% MeOH/DCM gradient) effectively isolates intermediates, as shown in . Final compounds are characterized via:

  • 1H NMR : Distinct signals for Boc tert-butyl (δ 1.23 ppm), azabicyclo protons (δ 2.13–3.18 ppm), and carboxylic acid (δ 12–13 ppm).

  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]+ = 295.37 for the target compound) .

Comparative Analysis of Synthetic Routes

Step Method A Method B
Core Formation Cyanohydrin/dehydrationSpirocyclic coupling
Boc Protection 90% yield in THF95% yield in DCM
Acid Introduction Nitrile hydrolysis (H2SO4)HATU-mediated coupling
Overall Yield 40–50%55–65%

Method A prioritizes cost-effectiveness, while Method B offers higher yields at the expense of reagent cost.

Challenges and Mitigation Strategies

  • Stereochemical Control : The bicyclic system’s bridgehead positions require chiral catalysts or resolution techniques.

  • Functional Group Compatibility : Boc groups are acid-labile; thus, hydrolysis steps must avoid strong acids.

  • Scale-Up Limitations : Borane reagents pose safety risks; alternatives like NaBH4 with Lewis acids are being explored .

Q & A

Q. How to address discrepancies in reported molecular weights or spectral data?

  • Answer : Cross-validate with independent standards (e.g., NIST databases) and ensure proper instrument calibration. For NMR, compare chemical shifts with structurally validated analogs in literature .

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